![molecular formula C20H34O4S B12588590 2-(2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol CAS No. 649739-43-5](/img/structure/B12588590.png)
2-(2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol is an organic compound with the molecular formula C18H30O3S. It is a thiol derivative, characterized by the presence of a sulfur atom bonded to a hydrogen atom and an ethane chain. This compound is notable for its unique structure, which includes an octyloxyphenoxy group and multiple ethoxy linkages.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol typically involves multiple steps:
Formation of the Octyloxyphenol Intermediate: This step involves the reaction of phenol with octyl bromide in the presence of a base such as potassium carbonate to form 4-(Octyloxy)phenol.
Etherification: The 4-(Octyloxy)phenol is then reacted with ethylene oxide under basic conditions to introduce the ethoxy groups, forming 2-(2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethoxy)ethanol.
Thiol Formation: The final step involves the conversion of the hydroxyl group to a thiol group using reagents such as thionyl chloride followed by sodium hydrosulfide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and chromatography may also be employed.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or sodium hypochlorite.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions, where nucleophiles such as halides or amines replace the ethoxy groups.
Addition: The thiol group can undergo addition reactions with alkenes or alkynes to form thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium hypochlorite, and other oxidizing agents.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Addition: Alkenes, alkynes, and catalysts such as palladium or platinum.
Major Products
Oxidation: Disulfides, sulfonic acids.
Substitution: Halogenated or aminated derivatives.
Addition: Thioethers.
Aplicaciones Científicas De Investigación
2-(2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in thiol-ene click chemistry.
Biology: Employed in the study of thiol-based redox reactions and as a probe for detecting reactive oxygen species.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals, surfactants, and polymers.
Mecanismo De Acción
The mechanism of action of 2-(2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol involves its thiol group, which can participate in redox reactions and form covalent bonds with other molecules. The ethoxy and octyloxyphenoxy groups contribute to its solubility and reactivity. The compound can interact with molecular targets such as enzymes and proteins, modulating their activity through thiol-disulfide exchange reactions and other mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-{2-[4-(Methoxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol: Similar structure but with a methoxy group instead of an octyloxy group.
2-(2-{2-[4-(Butoxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol: Similar structure but with a butoxy group instead of an octyloxy group.
2-(2-{2-[4-(Hexyloxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol: Similar structure but with a hexyloxy group instead of an octyloxy group.
Uniqueness
The uniqueness of 2-(2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol lies in its octyloxy group, which imparts distinct hydrophobic properties and influences its reactivity and solubility. This makes it particularly useful in applications requiring specific solubility characteristics and reactivity profiles.
Propiedades
Número CAS |
649739-43-5 |
|---|---|
Fórmula molecular |
C20H34O4S |
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
2-[2-[2-(4-octoxyphenoxy)ethoxy]ethoxy]ethanethiol |
InChI |
InChI=1S/C20H34O4S/c1-2-3-4-5-6-7-12-23-19-8-10-20(11-9-19)24-16-15-21-13-14-22-17-18-25/h8-11,25H,2-7,12-18H2,1H3 |
Clave InChI |
VATHKIBABVQXRH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC=C(C=C1)OCCOCCOCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2R)-1-Phenyl-N~1~,N~2~-bis[(1S)-1-phenylethyl]propane-1,2-diamine](/img/structure/B12588511.png)
![N-[1-(Hydroxymethyl)-2-oxocyclobutyl]acetamide](/img/structure/B12588516.png)
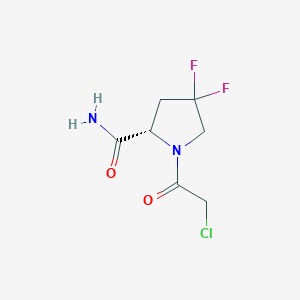
![5-Hydroxy-4-{5-[(pyrrolidin-1-yl)methyl]thiophen-2-yl}isoquinolin-1(2H)-one](/img/structure/B12588531.png)

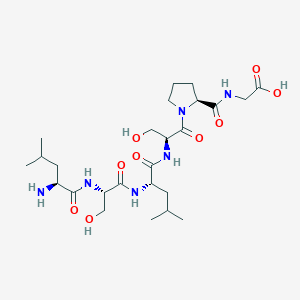
silane](/img/structure/B12588548.png)
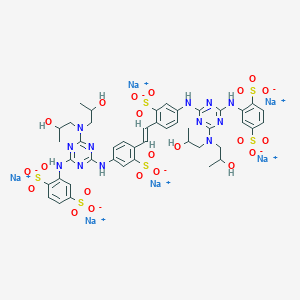

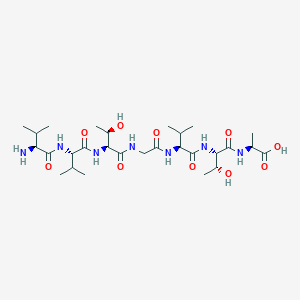
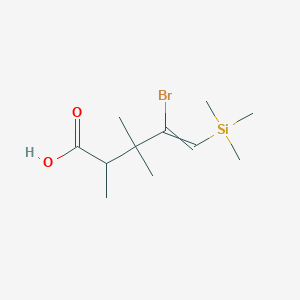
![2-[4-(Heptadecafluorooctyl)phenoxy]ethyl prop-2-enoate](/img/structure/B12588582.png)


